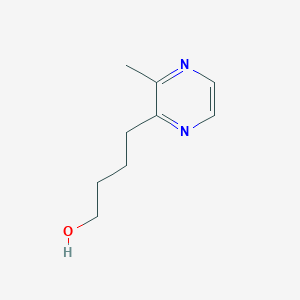

4-(3-Methylpyrazin-2-YL)butan-1-OL

Description

4-(3-Methylpyrazin-2-YL)butan-1-OL is a pyrazine-containing alcohol derivative with the molecular formula C₉H₁₄N₂O. Its structure features a butan-1-ol chain substituted at the 4-position with a 3-methylpyrazin-2-yl group. Pyrazines are nitrogen-containing heterocycles known for their role in flavor, fragrance, and bioactive compounds.

Properties

IUPAC Name |

4-(3-methylpyrazin-2-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8-9(4-2-3-7-12)11-6-5-10-8/h5-6,12H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZXUGJUGIQCEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90740423 | |

| Record name | 4-(3-Methylpyrazin-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90740423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61892-91-9 | |

| Record name | 4-(3-Methylpyrazin-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90740423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpyrazin-2-YL)butan-1-OL typically involves the reaction of 3-methylpyrazine with a butanol derivative under specific conditions. One common method is the alkylation of 3-methylpyrazine with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpyrazin-2-YL)butan-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides or amines can be used in the presence of a base.

Major Products Formed

Oxidation: 4-(3-Methylpyrazin-2-YL)butan-1-one or 4-(3-Methylpyrazin-2-YL)butanal.

Reduction: Dihydro-4-(3-Methylpyrazin-2-YL)butan-1-OL.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Methylpyrazin-2-YL)butan-1-OL has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylpyrazin-2-YL)butan-1-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazine ring can participate in π-π interactions with aromatic residues in proteins, while the butanol group can form hydrogen bonds with amino acid side chains. These interactions can influence the compound’s biological effects and therapeutic potential.

Comparison with Similar Compounds

Structural Analogs in Pheromone Systems

A structurally related compound, 4-(n-heptyloxy)butan-1-ol, has been identified as a critical component of the aggregation pheromone in the Asian longhorned beetle (Anoplophora glabripennis). Key differences include:

- Substituent Groups : The pyrazine ring in 4-(3-Methylpyrazin-2-YL)butan-1-OL introduces aromaticity and hydrogen-bonding capacity, contrasting with the hydrophobic heptyloxy chain in 4-(n-heptyloxy)butan-1-ol.

- Biological Activity : 4-(n-heptyloxy)butan-1-ol acts synergistically with 4-(n-heptyloxy)butanal and (3E,6E)-α-farnesene to enhance beetle attraction . The pyrazine analog’s role in pheromone systems remains unexplored but may differ due to its electronic and steric properties.

Table 1: Comparative Properties of 4-Substituted Butan-1-ol Derivatives

Isomeric Alcohols and Reactivity

Compared to butan-2-ol (a positional isomer), this compound exhibits distinct chemical behavior:

- Oxidation : Primary alcohols like butan-1-ol derivatives oxidize to aldehydes/ketones, whereas secondary alcohols (e.g., butan-2-ol) form ketones. The pyrazine group may stabilize intermediates or alter reaction pathways .

- Synthesis : Butan-1-ol derivatives are often produced via fermentation or Grignard reactions, but the pyrazine moiety in this compound likely requires specialized coupling reactions.

Pyrazine Derivatives vs. Carbonyl Compounds

Pyrazine-containing alcohols differ from carbonyl analogs like pentanal (C₅H₁₀O):

- Hydrogen Bonding : The hydroxyl and pyrazine groups enhance solubility in polar media compared to aldehydes.

- Spectroscopic Identification : Infrared (IR) spectra of this compound would show O-H stretches (~3300 cm⁻¹) and pyrazine ring vibrations (1600–1500 cm⁻¹), distinct from carbonyl C=O peaks (~1700 cm⁻¹) .

Biological Activity

Overview of 4-(3-Methylpyrazin-2-YL)butan-1-OL

This compound is an organic compound belonging to the class of alcohols and is characterized by the presence of a pyrazine ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This indicates that the compound contains eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.

Antimicrobial Activity

Studies have indicated that compounds with pyrazine moieties often exhibit antimicrobial properties. The presence of the 3-methylpyrazine group in this compound may enhance its ability to inhibit bacterial growth. Research has shown that similar compounds can disrupt bacterial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Effects

Compounds containing pyrazine rings have also been investigated for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or the modulation of signaling pathways associated with inflammation.

Neuroprotective Properties

There is emerging evidence that certain alcohol derivatives can exhibit neuroprotective effects. The potential neuroprotective activity of this compound might be attributed to its ability to modulate neurotransmitter systems or protect against oxidative stress.

Table: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a controlled study examining various pyrazine derivatives, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability, suggesting that this compound could be a candidate for further development as an antimicrobial agent.

Future Research Directions

Further investigations are necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future research include:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with target proteins.

- In Vivo Studies : Evaluating the efficacy and safety in animal models to assess therapeutic potential.

- Structure-Activity Relationship (SAR) : Modifying the chemical structure to optimize biological activity and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Methylpyrazin-2-YL)butan-1-OL, and what critical parameters influence yield?

- Methodological Answer : A plausible synthesis involves coupling a pyrazine precursor (e.g., 3-methylpyrazine) with a butanol derivative via nucleophilic substitution or catalytic cross-coupling. Key parameters include reaction temperature (e.g., reflux conditions in xylene for 25–30 hours ), stoichiometric ratios, and purification methods (e.g., recrystallization from methanol ). Ensure inert atmospheres to prevent oxidation of sensitive intermediates.

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

- Methodological Answer : Use X-ray diffraction (XRD) to resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related pyrazine derivatives . Complement with -/-NMR to confirm substituent positions and for molecular ion validation. For ambiguous signals, employ 2D NMR (e.g., COSY, HSQC) .

Q. What solvent systems are suitable for solubility testing, and how does the compound’s stability vary under different storage conditions?

- Methodological Answer : Test solubility in polar aprotic solvents (e.g., DMSO, methanol) and non-polar solvents (e.g., toluene) based on structural analogs . Stability studies should assess degradation under UV light, humidity, and temperature (e.g., store at –20°C in sealed amber vials with desiccants, as recommended for similar alcohols ).

Advanced Research Questions

Q. How can DFT calculations be applied to predict electronic properties and reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to compute HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. Compare with experimental XRD data to validate bond lengths/angles, as done for triazole-pyrimidine hybrids . Use these insights to predict sites for electrophilic/nucleophilic attack.

Q. What strategies resolve conflicting data in reaction kinetics or spectroscopic assignments for this compound?

- Methodological Answer : For kinetic discrepancies, conduct controlled replicates with standardized conditions (e.g., fixed temperature, solvent purity). For ambiguous NMR signals, use deuterated solvents and variable-temperature NMR to suppress exchange broadening. Cross-validate with IR and high-resolution mass spectrometry (HRMS) .

Q. How can synthetic routes be optimized to minimize byproducts and improve scalability?

- Methodological Answer : Employ design of experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent polarity). For example, replace xylene with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency . Monitor intermediates via and optimize column chromatography gradients for impurity removal.

Q. What computational and experimental approaches are recommended to study its potential biological interactions (e.g., enzyme inhibition)?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against target enzymes (e.g., kinases, oxidoreductases). Validate predictions with in vitro assays (e.g., fluorescence-based enzymatic inhibition) under physiologically relevant pH and temperature. Reference protocols for pyrazine derivatives in bioactivity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.